tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
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Description
Tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in synthesizing various pharmaceuticals and its effects on neurological disorders. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C11H21NO3. Its structure features a tert-butyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, leading to alterations in cellular processes. Specifically, it may influence pathways related to neuroprotection and anti-inflammatory responses.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity. In vitro studies demonstrated that the compound could inhibit Aβ aggregation and reduce neuronal cell death by modulating inflammatory responses in astrocytes .
Table 1: Neuroprotective Effects Against Aβ Toxicity
Study | IC50 (nM) | Mechanism |
---|---|---|
Inhibition of β-secretase | 15.4 | Reduces Aβ aggregation |
Cytokine modulation | N/A | Decreases TNF-α production |
2. Antitumor Activity
The compound has also been investigated for its potential antitumor effects. It has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. By inhibiting these enzymes, the compound may help prevent tumor cell proliferation and invasion .
Table 2: Antitumor Activity
Target Enzyme | Effect | Reference |
---|---|---|
Class I PI3-Kinase | Inhibition of tumor growth | |
Akt signaling pathway | Modulation leading to reduced cell survival |
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Study on Jak3 Inhibition : A derivative was synthesized that demonstrated significant inhibition of Jak3, a protein tyrosine kinase involved in signaling pathways critical for cell proliferation and survival .
- Benzoylpiperidine Fragment : Research highlighted the importance of the benzoylpiperidine fragment, showcasing its role in developing potent inhibitors with antiproliferative activity against various cancer cell lines .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679979 |
Source
|
Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181269-70-5 |
Source
|
Record name | 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181269-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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